![molecular formula C15H20INO4S B14304769 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-1-azaspiro[45]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI) is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI) typically involves multiple steps, starting from commercially available reagents. One common approach is to use tetrahydropyran-4-carbonitrile as a starting material, which undergoes a series of reactions including nucleophilic substitution, cyclization, and functional group transformations to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of iodine and sulfonyl groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel materials and catalysts .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its distinctive functional groups .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the iodine and sulfonyl functional groups.
1-Oxa-8-azaspiro[4.5]decan-3-ol: Another similar compound with a different substitution pattern on the spirocyclic ring.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar spirocyclic core but includes additional nitrogen atoms and a different functional group arrangement.
Eigenschaften
Molekularformel |
C15H20INO4S |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
(5R)-6-iodo-1-(4-methylphenyl)sulfonyl-9-oxa-1-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C15H20INO4S/c1-11-2-4-12(5-3-11)22(19,20)17-8-6-14(18)15(17)10-21-9-7-13(15)16/h2-5,13-14,18H,6-10H2,1H3/t13?,14?,15-/m0/s1 |
InChI-Schlüssel |
BBRWBXJDXKBXKV-NRXISQOPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC([C@@]23COCCC3I)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C23COCCC3I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
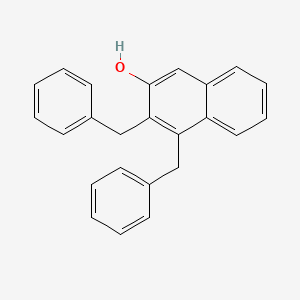
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
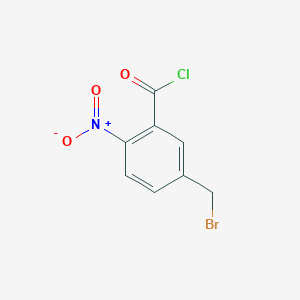

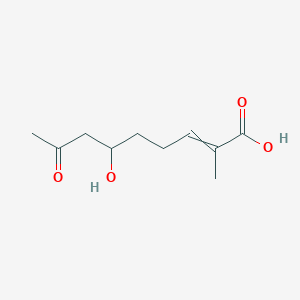
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
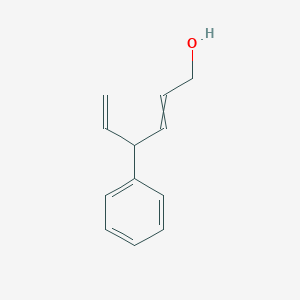


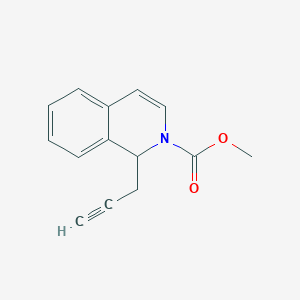
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
